molecular formula C26H31N5O4 B11451902 3,3-dimethyl-8-(2-methylpropyl)-6-{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

3,3-dimethyl-8-(2-methylpropyl)-6-{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile

Cat. No.: B11451902
M. Wt: 477.6 g/mol
InChI Key: TXRUECUQLYVSBR-UHFFFAOYSA-N
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Description

3,3-DIMETHYL-8-(2-METHYLPROPYL)-6-[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyrano[3,4-c]pyridine derivatives. This compound is characterized by its unique structural features, including a pyridine ring fused with a pyran ring, and a piperazine moiety substituted with a nitrobenzoyl group. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

The synthesis of 3,3-DIMETHYL-8-(2-METHYLPROPYL)-6-[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrano[3,4-c]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable aldehyde or ketone.

    Introduction of the piperazine moiety: This step involves the reaction of the pyrano[3,4-c]pyridine intermediate with piperazine, often under basic conditions.

    Substitution with the nitrobenzoyl group: The final step involves the acylation of the piperazine nitrogen with 4-nitrobenzoyl chloride, typically in the presence of a base such as triethylamine.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

3,3-DIMETHYL-8-(2-METHYLPROPYL)-6-[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The compound can be oxidized at the pyridine ring or other reactive sites using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions, where the nitrobenzoyl group can be replaced with other acyl groups using appropriate acylating agents.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, potassium permanganate, chromium trioxide, and various acylating agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3,3-DIMETHYL-8-(2-METHYLPROPYL)-6-[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: It may be investigated for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: The compound could be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It may find applications in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3,3-DIMETHYL-8-(2-METHYLPROPYL)-6-[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE is not well-documented, but it is likely to involve interactions with specific molecular targets such as enzymes or receptors. The nitrobenzoyl group may play a role in binding to these targets, while the pyrano[3,4-c]pyridine core may contribute to the overall stability and specificity of the compound.

Comparison with Similar Compounds

Similar compounds to 3,3-DIMETHYL-8-(2-METHYLPROPYL)-6-[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE include other pyrano[3,4-c]pyridine derivatives and piperazine-substituted compounds. These compounds may share similar structural features and chemical reactivity but differ in their specific functional groups and biological activities. The uniqueness of 3,3-DIMETHYL-8-(2-METHYLPROPYL)-6-[4-(4-NITROBENZOYL)PIPERAZIN-1-YL]-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE lies in its specific combination of functional groups, which may impart unique chemical and biological properties.

Properties

Molecular Formula

C26H31N5O4

Molecular Weight

477.6 g/mol

IUPAC Name

3,3-dimethyl-8-(2-methylpropyl)-6-[4-(4-nitrobenzoyl)piperazin-1-yl]-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile

InChI

InChI=1S/C26H31N5O4/c1-17(2)13-23-22-16-35-26(3,4)14-20(22)21(15-27)24(28-23)29-9-11-30(12-10-29)25(32)18-5-7-19(8-6-18)31(33)34/h5-8,17H,9-14,16H2,1-4H3

InChI Key

TXRUECUQLYVSBR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=C(C2=C1COC(C2)(C)C)C#N)N3CCN(CC3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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